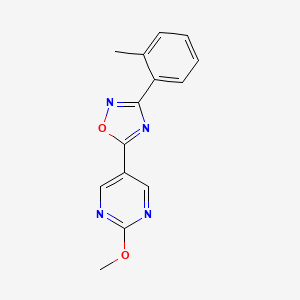
5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that has attracted a lot of attention in recent years due to its potential applications in various fields of science. The compound has been synthesized using different methods, and its mechanism of action has been studied extensively.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- A study by Badawey, Hassan, and Soliman (1990) explored the synthesis of 1,3,4-oxadiazolo[3,2-a]pyrimidin-5-ones, a class that includes derivatives of your compound, for potential antimicrobial activities (Badawey et al., 1990).
Nematocidal Activity
- Liu et al. (2022) designed and synthesized novel 1,2,4-oxadiazole derivatives, including compounds structurally related to your compound, which showed promising nematocidal activity against Bursaphelenchus xylophilus (Liu et al., 2022).
Anticancer Agents
- Ahsan and Shastri (2015) synthesized oxadiazole analogues, including derivatives similar to your compound, and tested them for antiproliferative activity against various human cancer cell lines, showing selective anticancer effects (Ahsan & Shastri, 2015).
Herbicidal Activity
- Tajik and Dadras (2011) synthesized derivatives of 1,3,4-oxadiazole, including compounds with structural similarities to your compound, and found them to have significant herbicidal activity against various plants (Tajik & Dadras, 2011).
Antiviral Activity
- Wu et al. (2015) developed 1,3,4-oxadiazole derivatives with antiviral properties against tobacco mosaic virus, highlighting the potential of this class of compounds in antiviral research (Wu et al., 2015).
Eigenschaften
IUPAC Name |
5-(2-methoxypyrimidin-5-yl)-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-5-3-4-6-11(9)12-17-13(20-18-12)10-7-15-14(19-2)16-8-10/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDNSOHCZOWNTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CN=C(N=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methoxypyrimidin-5-yl)-3-(o-tolyl)-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

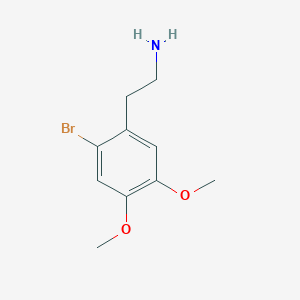
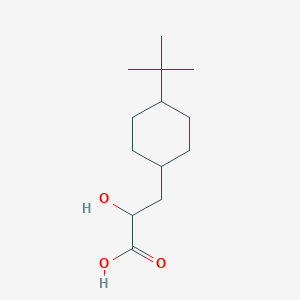
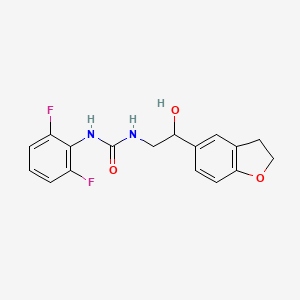
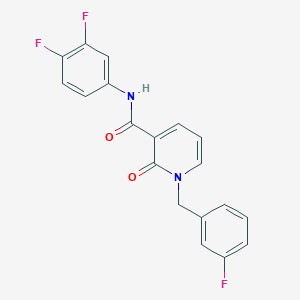
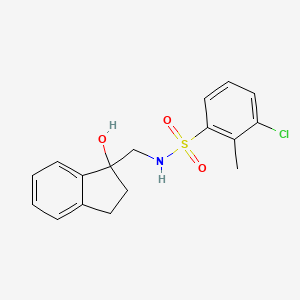
![(E)-N-[(5-Cyclopropyl-2-fluorophenyl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2812476.png)
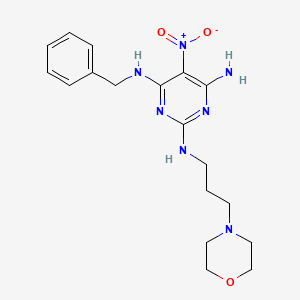
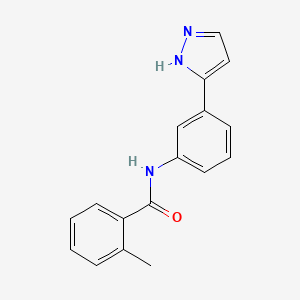
![Methyl 3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoate](/img/structure/B2812481.png)
![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2812483.png)
![2-(3,4-Dichlorophenyl)-6-[(3-fluorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2812485.png)
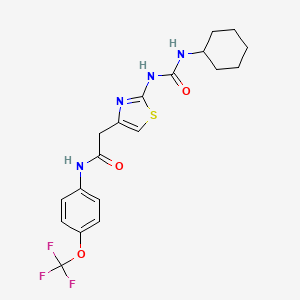
![3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2812488.png)
![3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid](/img/structure/B2812489.png)